molecular formula C17H13N3O4S2 B12169216 N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide CAS No. 72732-39-9

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12169216
CAS No.: 72732-39-9
M. Wt: 387.4 g/mol
InChI Key: WUQSUTWAOKZXAK-ZROIWOOFSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxo-thiazolidinyl core substituted with a 4-hydroxy-3-methoxyphenylmethylene group and a 4-pyridinecarboxamide moiety. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No.

72732-39-9

Molecular Formula

C17H13N3O4S2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O4S2/c1-24-13-8-10(2-3-12(13)21)9-14-16(23)20(17(25)26-14)19-15(22)11-4-6-18-7-5-11/h2-9,21H,1H3,(H,19,22)/b14-9-

InChI Key

WUQSUTWAOKZXAK-ZROIWOOFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O

solubility

55.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Pyridine Carboxamide Group: This can be achieved through a coupling reaction between a pyridine derivative and an amine group.

    Attachment of the Hydroxy-Methoxy Phenyl Group: This step involves the condensation of the hydroxy-methoxy benzaldehyde with the thiazolidine ring, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s thiazolidine-2-thione ring and amide bonds are susceptible to hydrolysis under acidic or alkaline conditions:

Reaction Conditions Target Group Products Mechanism
Acidic (HCl, 80°C)Thiazolidine ringCleavage to form 4-hydroxy-3-methoxybenzaldehyde and a thiourea-pyridine derivativeProtonation of sulfur followed by ring opening
Alkaline (NaOH, reflux)Amide bondPyridine-4-carboxylic acid and a thiazolidinone amine derivativeNucleophilic attack by hydroxide ions

This reactivity aligns with thiazolidine derivatives’ general propensity for hydrolysis .

Oxidation Reactions

The phenolic (-OH) and methoxy (-OCH₃) groups on the vanillin-derived fragment participate in oxidation:

Oxidizing Agent Reaction Site Outcome
KMnO₄ (acidic)Methoxy groupDemethylation to form a catechol derivative
H₂O₂/Fe²⁺ (Fenton’s reagent)Phenolic -OHFormation of quinone intermediates

The pyridine ring remains stable under mild oxidative conditions but may undergo N-oxidation with strong agents like mCPBA .

Nucleophilic Substitution

The thione (-C=S) group in the thiazolidine ring reacts with nucleophiles:

Nucleophile Reaction Product
EthylenediamineReplacement of sulfur with nitrogenThiazolidine-2-imine derivative
Grignard reagentsAddition to the exocyclic double bondSaturated thiazolidine analog

Complexation with Metal Ions

The thione sulfur and phenolic oxygen act as ligands for metal coordination:

Metal Ion Coordination Sites Application
Cu²⁺S (thione), O (phenolic)Antimicrobial complexes
Fe³⁺O (phenolic), N (pyridine)Catalytic oxidation studies

Photochemical Reactions

UV irradiation induces EZ isomerization of the exocyclic double bond (C5=C in the thiazolidine ring), altering the compound’s stereoelectronic properties. This reversible process is critical for photoswitchable drug design .

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

  • Decarboxylation : Loss of CO₂ from the carboxamide group.

  • Sulfur elimination : Release of H₂S gas from the thione group.

Key Stability Considerations

Factor Effect on Stability
pH < 3 or pH > 10Rapid hydrolysis
UV light (λ < 400 nm)Isomerization/degradation
MoistureAccelerates hydrolysis

While experimental data on this specific compound remains limited, its reactivity can be extrapolated from analogous thiazolidine and pyridine derivatives . Further studies are needed to validate these pathways and quantify kinetic parameters.

Scientific Research Applications

Antioxidant Activity

Research has highlighted the antioxidant properties of compounds similar to 4-Pyridinecarboxamide, particularly those incorporating phenolic structures. The presence of the 4-hydroxy-3-methoxyphenyl group suggests that this compound may exhibit significant antioxidant activity. Such properties are crucial for developing therapies aimed at oxidative stress-related diseases.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as tyrosinase, which plays a critical role in melanin biosynthesis. Studies have shown that derivatives of similar compounds can effectively inhibit tyrosinase activity, indicating that 4-Pyridinecarboxamide may also serve as a lead compound in developing anti-melanogenic agents. In vitro evaluations have demonstrated promising results, with some derivatives showing IC50 values in the low micromolar range against tyrosinase .

Antimicrobial Properties

Compounds containing thiazolidinone moieties have been reported to possess antimicrobial activities. The thiazolidinone structure can enhance the bioactivity of the compound against various pathogens, making it a candidate for further exploration in antimicrobial research.

Anticancer Potential

The unique combination of functional groups within 4-Pyridinecarboxamide positions it as a potential anticancer agent. Preliminary studies on related compounds have indicated cytotoxic effects against cancer cell lines, suggesting that this compound may also inhibit tumor growth or induce apoptosis in cancer cells.

Case Study 1: Tyrosinase Inhibition

A study focusing on similar compounds demonstrated that specific modifications to the phenolic moiety could significantly enhance inhibitory activity against tyrosinase. For instance, compounds with additional electron-donating groups showed improved binding affinity and potency . This finding supports the hypothesis that 4-Pyridinecarboxamide could be optimized for better efficacy in treating hyperpigmentation disorders.

Case Study 2: Antioxidant Evaluation

In vitro assays conducted on derivatives of phenolic compounds revealed their ability to scavenge free radicals effectively. Compounds exhibiting structural similarities to 4-Pyridinecarboxamide demonstrated significant antioxidant activity without cytotoxic effects at therapeutic concentrations . These results indicate the potential for developing antioxidant therapies based on this compound.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Compound 1: N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (CAS 301687-53-6) Key Difference: Substitution of 4-hydroxy-3-methoxyphenyl with a 4-fluorophenyl group. However, the absence of the phenolic hydroxyl group could reduce antioxidant capacity compared to the target compound.
  • Compound 2: N-(5-(3-(Furan-2-yl)-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide (CAS 68748-25-4) Key Difference: Replacement of the 4-hydroxy-3-methoxyphenyl group with a furan-propenylidene moiety. The conjugated propenylidene system could affect π-π stacking interactions in biological systems.
  • Compound 3: Inabenfide (CAS 82211-24-3) Key Difference: A 4-chloro-2-(hydroxybenzyl)phenyl substituent instead of 4-hydroxy-3-methoxyphenyl. The hydroxybenzyl group may mimic the target compound’s phenolic moiety but with distinct spatial orientation.

Biological Activity

The compound 4-Pyridinecarboxamide, N-(5-((4-hydroxy-3-methoxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a derivative of pyridinecarboxamide, which has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core linked to a thiazolidinyl moiety, which contributes to its unique biological properties. The molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of approximately 253.27 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that 4-Pyridinecarboxamide derivatives often exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Certain derivatives have shown efficacy against Mycobacterium tuberculosis and other bacterial strains by inhibiting growth through bacteriostatic and bactericidal mechanisms. For example, studies on similar pyridinecarboxamide compounds revealed their ability to induce autophagy in macrophages, enhancing their antibacterial effects .
  • Anticancer Properties : Compounds within this class have been evaluated for their anticancer potential. They may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, thiazolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and therapeutic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Pyridinecarboxamide derivatives:

Activity Type Target/Effect Reference
AntimicrobialInhibition of Mycobacterium tuberculosis
AnticancerInduction of apoptosis in HeLa cells
Enzyme inhibitionPTP1B inhibition
Metabolic pathway modulationInteraction with cytochrome P450 enzymes

Case Studies

  • Antimicrobial Efficacy : A study identified a pyridine carboxamide derivative that effectively inhibited the growth of Mycobacterium tuberculosis in vitro. This compound exhibited a dual mechanism of action by acting as a prodrug that required enzymatic activation for its antimicrobial activity .
  • Cytotoxicity in Cancer Research : Thiazolidine-based compounds derived from pyridinecarboxamides were tested against various cancer cell lines. Results indicated significant cytotoxicity through apoptosis induction, highlighting their potential as anticancer agents .
  • Pharmacokinetics and Metabolism : Research on the pharmacokinetics of related compounds revealed that they undergo significant metabolism, leading to various active metabolites that contribute to their overall biological activity .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy, thioxo groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-Ray Crystallography : Resolves stereochemistry of the thiazolidinyl ring and confirms the Z/E configuration of the methylene group .

How can computational chemistry aid in predicting reactivity or biological activity of this compound?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for cyclization or degradation pathways .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes inhibited by thiazolidinones) using software like AutoDock .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, guiding in vitro testing priorities .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Experimental Replication : Standardize assays (e.g., IC₅₀ measurements) across labs to control variables like solvent (DMSO purity) and cell lines .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., thiazolidinones with varying substituents) to identify SAR trends .
  • In Silico Validation : Use machine learning models trained on PubChem data to flag outliers or false positives .

What strategies improve yield in multi-step syntheses of structurally similar heterocyclic compounds?

Advanced Research Question

  • Catalyst Screening : Test alternatives to Pd/Cu (e.g., organocatalysts) to reduce metal contamination .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Byproduct Analysis : LC-MS monitors intermediates, enabling real-time adjustments (e.g., quenching side reactions) .

How does the electronic environment of the thiazolidinyl ring influence stability or reactivity?

Advanced Research Question

  • Electron Density Mapping : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions prone to nucleophilic attack .
  • Solvent Effects : Polar aprotic solvents stabilize the thioxo group’s charge distribution, reducing dimerization .
  • pH Studies : Protonation of the pyridine nitrogen alters conjugation, affecting UV-Vis absorption maxima .

What are the challenges in scaling up lab-scale synthesis to pilot production?

Advanced Research Question

  • Thermal Hazard Assessment : Differential Scanning Calorimetry (DSC) identifies exothermic risks during scale-up .
  • Purification : Switch from column chromatography to recrystallization or membrane filtration for cost efficiency .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for impurities (e.g., genotoxic thresholds) .

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